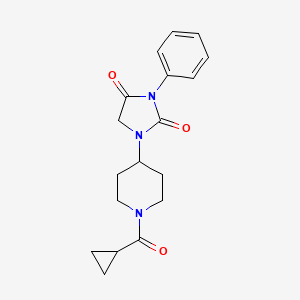

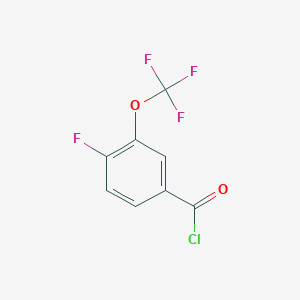

1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Analysis

- Synthesis Techniques : Piperidine-4-spiro-imidazolidine-2,4-diones have been synthesized using specific substituted 2-phenyl-4-hydroxypiperidines and 4-cyano-4-aminopiperidines, showcasing advanced synthetic methods in heterocyclic chemistry. These compounds' stereochemical composition and spatial structure were elucidated using NMR data, indicating their potential in medicinal chemistry research B. Unkovskii et al., 1994.

Biological Activities

Antimicrobial Activity : A study on 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones demonstrated significant antibacterial activity against gram-positive bacteria, emphasizing the chemical scaffold's potential in developing new antibacterial agents. The study also highlighted excellent antifungal activity, suggesting a broad spectrum of biological applications O. Prakash et al., 2011.

Anticancer Potential : The synthesis of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives showed a diversified pharmacological profile, with certain compounds exhibiting potential as antidepressants and/or anxiolytics due to their affinity for 5-HT receptors. This indicates the compound's relevance in designing therapeutics for mental health disorders A. Czopek et al., 2010.

Chemical Properties and Reactions

- Novel Syntheses and Reactions : The generation of 2,6-bridged piperazine-3-ones through N-acyliminium ion chemistry, starting from alpha-amino acids, showcases the compound's versatility in synthesizing novel heterocyclic structures. This method utilized aromatic, heteroaromatic, and nonaromatic side chains as pi-nucleophiles, highlighting the compound's utility in synthetic organic chemistry J. Veerman et al., 2003.

将来の方向性

The future directions for research on “1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .

作用機序

Target of Action

A structurally similar compound, 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (tppu), has been identified as a potent inhibitor of soluble epoxide hydrolase (seh) . sEH is a major enzyme involved in metabolizing epoxy-polyunsaturated fatty acids such as epoxyeicosatrienoic acids .

Mode of Action

Based on the similar compound tppu, it can be inferred that this compound might bind to seh, inhibiting its function .

Biochemical Pathways

The inhibition of sEH by this compound could lead to an increase in the levels of epoxyeicosatrienoic acids, which have various biological activities. sEH is highly expressed in the liver, kidney, heart, lung, intestine, brain, and vasculature of mammals, and its increased expression is associated with inflammation and several diseases .

Pharmacokinetics

The pharmacokinetics of the similar compound tppu were influenced by the specific binding to their pharmacologic target seh, a phenomenon known as target-mediated drug disposition (tmdd) .

Result of Action

The inhibition of seh could potentially lead to a decrease in inflammation and the mitigation of several diseases .

特性

IUPAC Name |

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-16-12-20(18(24)21(16)15-4-2-1-3-5-15)14-8-10-19(11-9-14)17(23)13-6-7-13/h1-5,13-14H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKQGQDXKPYERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)

![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)

![N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2918964.png)

![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)

![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2918966.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2918968.png)

![N'-(5-chloro-2-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2918970.png)